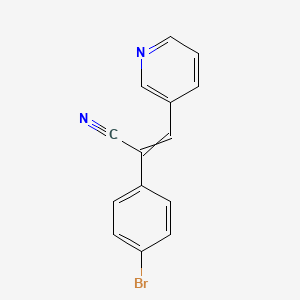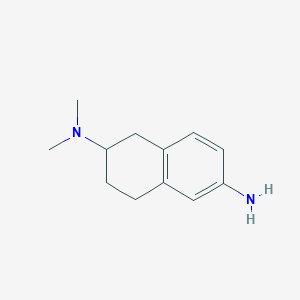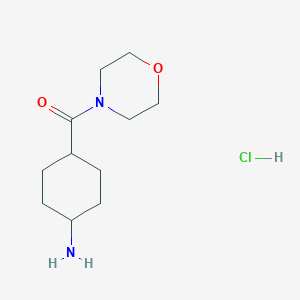
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl ring, and a morpholine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:
Catalytic Hydrogenation: The starting material, 4-aminobenzoic ester, undergoes catalytic hydrogenation to form the corresponding amine.
Phthaloyl Formylation: The amine is then subjected to phthaloyl formylation to introduce a formyl group.
Conversion Reaction: The formylated intermediate undergoes a conversion reaction to form the desired product.
Hydrazinolysis Reaction: The intermediate is treated with hydrazine to remove the phthaloyl protecting group.
Amino Protection: The resulting amine is protected using a suitable protecting group.
Ester Group Reduction: The ester group is reduced to form the corresponding alcohol.
Amino Deprotection: The protecting group is removed to regenerate the free amine.
Hydrogen Chloride Salification: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrogen chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-efficiency catalysts, optimized reaction conditions, and continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Condensation: The compound can undergo condensation reactions to form larger molecules
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Condensation: Condensation reactions often involve reagents like formaldehyde and primary amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, and condensation reactions can form complex molecules with multiple functional groups .
Aplicaciones Científicas De Investigación
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminocoumarin Derivatives: These compounds share a similar amino group and are used in organic synthesis and medicinal chemistry.
Cyclohexylamines: Compounds with a cyclohexyl ring and an amino group, used in various chemical and industrial applications.
Morpholine Derivatives: Compounds containing a morpholine moiety, widely used in pharmaceuticals and agrochemicals.
Uniqueness
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H21ClN2O2 |
|---|---|
Peso molecular |
248.75 g/mol |
Nombre IUPAC |
(4-aminocyclohexyl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13;/h9-10H,1-8,12H2;1H |
Clave InChI |
WLBQSHVQRWUWBI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)N2CCOCC2)N.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
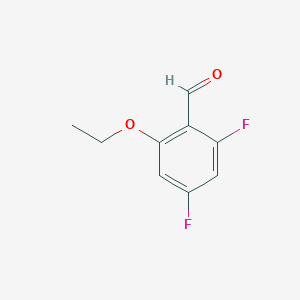
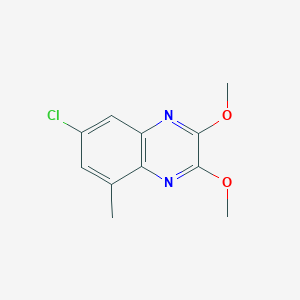
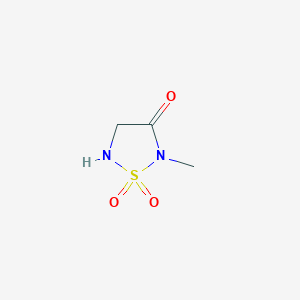
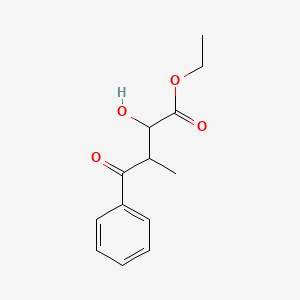
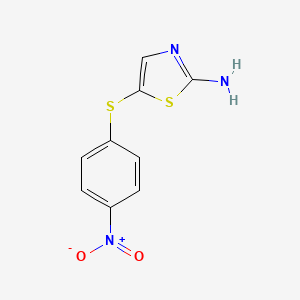
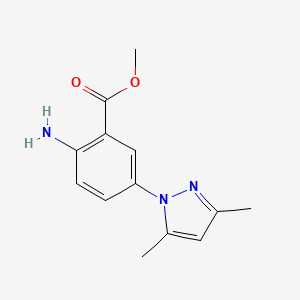
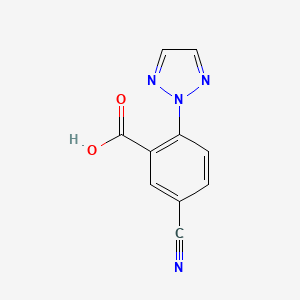

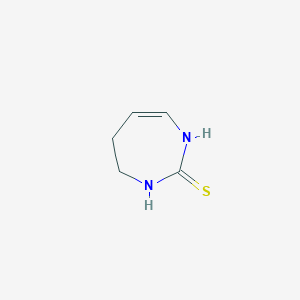
![Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate](/img/structure/B8431774.png)
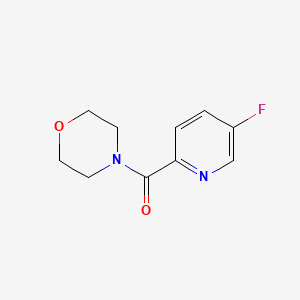
![2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8431792.png)
